

The Synthetic Versatility of 2,4,6-Tribromopyridin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: **2,4,6-Tribromopyridin-3-ol**

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Introduction

2,4,6-Tribromopyridin-3-ol is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring three bromine atoms and a hydroxyl group on a pyridine core, offers multiple reaction sites for derivatization. This technical guide explores the synthesis of this key intermediate and its application in the construction of more complex molecular architectures, such as pyrido-oxazines, which can serve as precursors for biarylated compounds and terpyridine ligands. The strategic positioning of the bromine atoms allows for selective functionalization, making **2,4,6-Tribromopyridin-3-ol** a valuable tool for the development of novel pharmaceuticals and materials.

Synthesis of 2,4,6-Tribromopyridin-3-ol

The preparation of **2,4,6-Tribromopyridin-3-ol** is achieved through the bromination of 3-hydroxypyridine. This straightforward yet effective method provides the tribrominated product in good yield.

Experimental Protocol: Synthesis of 2,4,6-Tribromopyridin-3-ol[1]

To a solution of 3-hydroxypyridine (5 g, 52.5 mmol) in 60 mL of water, bromine (10.84 mL, 210 mmol) is added at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The solid that forms during the reaction is collected by suction filtration. The resulting solid product is **2,4,6-Tribromopyridin-3-ol**, which can be used in subsequent steps without the need for further purification.

Reactant	Molecular Weight (g/mol)	Amount (g or mL)	Moles (mmol)
3-Hydroxypyridine	95.10	5 g	52.5
Bromine	159.81	10.84 mL	210
Water	18.02	60 mL	-
Product	Molecular Weight (g/mol)	Yield (g)	Yield (%)
2,4,6-Tribromopyridin-3-ol	331.79	12 g	69

Application in the Synthesis of Substituted Pyrido-oxazines

A key application of **2,4,6-Tribromopyridin-3-ol** is its use as a precursor in the synthesis of substituted pyrido-oxazines. This transformation is accomplished through a tandem SN2 and SNAr reaction, showcasing the reactivity of both the hydroxyl group and the bromine substituents.

Experimental Protocol: Synthesis of 3-(2,4-Dibromo-7,8-dihydro-6H-[1][2]oxazino[4,3-a]pyridin-6-yl)-N,N-dimethylpropan-1-amine[1]

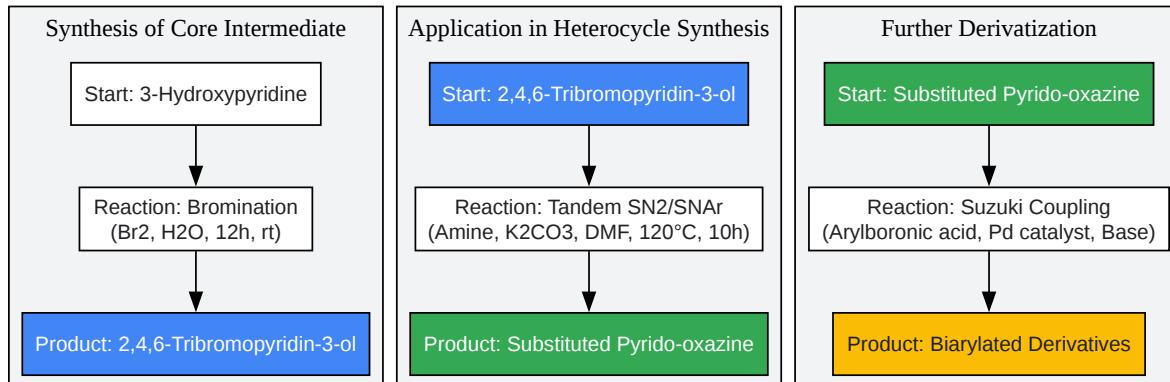
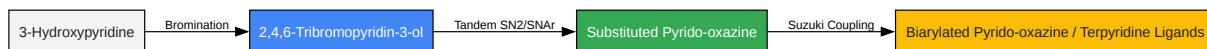
A suspension of potassium carbonate (167 mg, 1.208 mmol) in 1 mL of DMF is prepared. To this stirred suspension, **2,4,6-Tribromopyridin-3-ol** (100 mg, 0.302 mmol) and 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (86 mg, 0.604 mmol) are added. The reaction mixture is stirred for 10 hours at 120 °C. After cooling, 3 mL of water is added, and the mixture is

extracted with ethyl acetate (3 x 8 mL). The combined organic layers are washed with water (3 mL) and brine (3 mL), dried over sodium sulfate, and concentrated under reduced pressure. The crude residue is purified by silica gel chromatography (20% EtOAc/hexane) to yield the product.

Reactant	Molecular Weight (g/mol)	Amount (mg)	Moles (mmol)
2,4,6-Tribromopyridin-3-ol	331.79	100	0.302
3-chloro-N,N-dimethylpropan-1-amine hydrochloride	158.07	86	0.604
Potassium Carbonate	138.21	167	1.208
Product	Molecular Weight (g/mol)	Yield (mg)	Yield (%)
3-(2,4-Dibromo-7,8-dihydro-6H-[1][2]oxazino[4,3-a]pyridin-6-yl)-N,N-dimethylpropan-1-amine	425.10	38	39

Logical Workflow and Further Applications

The synthetic utility of **2,4,6-Tribromopyridin-3-ol** extends beyond the initial formation of pyrido-oxazines. The remaining bromine atoms on the pyrido-oxazine scaffold serve as valuable handles for further functionalization, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This allows for the construction of biarylated pyrido-oxazines and, subsequently, terpyridine ligands, which are of significant interest in coordination chemistry and materials science.



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